molecular formula C9H6BrFN2O B6279838 7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2243516-66-5

7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6279838
CAS No.: 2243516-66-5
M. Wt: 257.1
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Description

7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound with a molecular formula of C9H6BrFN2O. It is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazolinone core substituted with bromine, fluorine, and a methyl group, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromo-3-fluorobenzoic acid and acetic anhydride.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone core. This is achieved by heating the mixture in the presence of a suitable catalyst, such as polyphosphoric acid, at elevated temperatures.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Formation of 7-bromo-5-fluoro-2-carboxyquinazolin-4-one.

    Reduction: Formation of 7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-ol.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

    7-Bromo-5-fluoroquinazolin-4-one: Lacks the methyl group at the 2-position.

    5-Fluoro-2-methyl-3,4-dihydroquinazolin-4-one: Lacks the bromine atom at the 7-position.

    7-Bromo-2-methyl-3,4-dihydroquinazolin-4-one: Lacks the fluorine atom at the 5-position.

Uniqueness: 7-Bromo-5-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is unique due to the presence of all three substituents (bromine, fluorine, and methyl) on the quinazolinone core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2243516-66-5

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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